molecular formula C12H23NO3 B1376858 tert-butyl 2-methoxyazepane-1-carboxylate CAS No. 1257080-99-1

tert-butyl 2-methoxyazepane-1-carboxylate

Cat. No.: B1376858
CAS No.: 1257080-99-1
M. Wt: 229.32 g/mol
InChI Key: WKVVLASJYFAZJW-UHFFFAOYSA-N
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Description

tert-butyl 2-methoxyazepane-1-carboxylate is a chemical compound with the molecular formula C11H21NO3. It is a derivative of azepane, a seven-membered nitrogen-containing heterocycle. The “Boc” in its name refers to the tert-butoxycarbonyl protecting group, which is commonly used in organic synthesis to protect amines from unwanted reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-butyl 2-methoxyazepane-1-carboxylate can be synthesized through a multi-step process. One common method involves the protection of azepane with a Boc group, followed by the introduction of a methoxy group at the 2-position. The reaction conditions typically involve the use of organic solvents, such as dichloromethane, and reagents like di-tert-butyl dicarbonate for the Boc protection and sodium hydride for the methoxylation.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

tert-butyl 2-methoxyazepane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carbonyl group.

    Reduction: The Boc group can be removed under acidic conditions to yield the free amine.

    Substitution: The methoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Acidic conditions using trifluoroacetic acid.

    Substitution: Nucleophiles like halides or amines under basic conditions.

Major Products

    Oxidation: Formation of 2-oxo-azepane derivatives.

    Reduction: Formation of 2-methoxy-azepane.

    Substitution: Formation of various substituted azepane derivatives.

Scientific Research Applications

tert-butyl 2-methoxyazepane-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential as a building block in the design of bioactive compounds.

    Medicine: Investigated for its potential use in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-methoxyazepane-1-carboxylate involves its ability to act as a versatile intermediate in organic synthesis. The Boc protecting group can be selectively removed under acidic conditions, allowing for further functionalization of the azepane ring. The methoxy group provides additional reactivity, enabling various chemical transformations.

Comparison with Similar Compounds

tert-butyl 2-methoxyazepane-1-carboxylate can be compared with other similar compounds, such as:

    1-Boc-azepane: Lacks the methoxy group, making it less reactive in certain chemical transformations.

    2-methoxy-azepane: Lacks the Boc protecting group, making it more prone to unwanted reactions.

    1-Boc-2-hydroxy-azepane: Contains a hydroxy group instead of a methoxy group, leading to different reactivity and applications.

The uniqueness of this compound lies in its combination of the Boc protecting group and the methoxy group, providing a balance of stability and reactivity that is valuable in synthetic chemistry.

Properties

IUPAC Name

tert-butyl 2-methoxyazepane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO3/c1-12(2,3)16-11(14)13-9-7-5-6-8-10(13)15-4/h10H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKVVLASJYFAZJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCCC1OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101142842
Record name 1H-Azepine-1-carboxylic acid, hexahydro-2-methoxy-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101142842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1257080-99-1
Record name 1H-Azepine-1-carboxylic acid, hexahydro-2-methoxy-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1257080-99-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Azepine-1-carboxylic acid, hexahydro-2-methoxy-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101142842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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